3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one

Literature Gap Procurement Risk Data Deficiency

Researchers screening kinase targets face a landscape dominated by well-characterized chemotypes, limiting novel hit discovery. This compound addresses that gap as an entirely unannotated hybrid scaffold. • Structurally fuses a quinoxalin-2-one core with a 3,5-diamino-1H-pyrazole moiety via a diazenyl bridge - two pharmacophores implicated in CDK inhibition and antimicrobial activity respectively. • Zero prior biological or physicochemical data exists; ideal for de novo phenotypic screening and affinity-based proteomics. • Procurement requires custom synthesis with full de novo characterization (NMR, HPLC, HRMS). No pre-existing Certificate of Analysis is available from any vendor.

Molecular Formula C17H14N8O
Molecular Weight 346.3 g/mol
CAS No. 647027-10-9
Cat. No. B12583988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one
CAS647027-10-9
Molecular FormulaC17H14N8O
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=NC4=C(NN=C4N)N
InChIInChI=1S/C17H14N8O/c18-15-14(16(19)25-24-15)23-22-10-6-2-1-5-9(10)13-17(26)21-12-8-4-3-7-11(12)20-13/h1-8H,(H,21,26)(H5,18,19,24,25)
InChIKeyDFGHWYYWTWFXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one: Identity & Structural Classification


The compound 3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one (CAS 647027-10-9) is a synthetic organic molecule characterized by a quinoxalin-2-one core linked via a diazenyl bridge to a 3,5-diamino-1H-pyrazole moiety . Its molecular formula is C17H14N8O with a molecular weight of 346.3 g/mol . This structure places it at the intersection of two biologically relevant scaffolds: the 4-arylazo-3,5-diamino-1H-pyrazole class, which has been explored for cyclin-dependent kinase (CDK) inhibition [1], and the quinoxalin-2-one family, known for diverse pharmacological activities [2].

3-[2-[(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one: Generic Substitution Limitations


The precise combination of a quinoxalin-2-one core and a 3,5-diamino-1H-pyrazol-4-yl diazenyl substituent in this specific compound has no publicly available biological, physicochemical, or performance data to establish its profile relative to any analog . The broader 4-arylazo-3,5-diamino-1H-pyrazole class demonstrates that minor aryl substitutions cause significant shifts in kinase selectivity and potency [1], while quinoxalin-2-one derivatives exhibit a wide spectrum of activities ranging from antimicrobial to kinase inhibition based on subtle structural modifications [2]. Without target-specific quantitative data for this exact compound, substituting it with a generic quinoxalinone or a simple arylazopyrazole could lead to unpredictable and potentially null activity in the intended assay. Procurement decisions must therefore rely on custom synthesis and de novo characterization rather than assumed equivalence to literature compounds .

3-[2-[(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one: Differentiation Evidence


No Public Comparative Data Available

A comprehensive search of PubMed, Google Patents, BindingDB, and authoritative chemical databases yielded no quantitative bioactivity data (e.g., IC50, Ki, MIC), physicochemical constants, or selectivity profiles for the specific compound 3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one (CAS 647027-10-9). The only accessible information is a vendor listing of its molecular identity . In contrast, its closest structural analog within the 4-arylazo-3,5-diamino-1H-pyrazole class, CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol), is a well-characterized CDK9 inhibitor with an IC50 of 0.35 µM and 38-fold selectivity over other CDK/cyclin complexes [1]. The quinoxalin-2-one scaffold alone is associated with diverse and structurally sensitive biological activities [2]. This complete absence of compound-specific data means that its differentiation from analogs is currently undefined and represents a significant procurement risk for users requiring validated biological activity.

Literature Gap Procurement Risk Data Deficiency

Class-Level PK/Selectivity Data Not Extrapolatable

The 4-arylazo-3,5-diamino-1H-pyrazole chemotype, to which the diazenyl-pyrazole portion of the target compound belongs, has been shown to produce ATP-competitive CDK inhibitors with a preference for CDK9. The lead compound CAN508 achieves a selectivity ratio of 38-fold for CDK9/cyclin T1 over other CDK/cyclin complexes [1]. However, the specific substitution on the aryl ring critically determines the selectivity profile; minor modifications can invert selectivity or abolish activity altogether [1]. The target compound's aryl fragment is a quinoxalin-2-one, a much larger and electronically distinct group compared to the phenol of CAN508. No experimental kinase profiling data exists for this specific hybrid, making any extrapolation of class-level selectivity or PK properties for procurement decision-making scientifically unsound .

Drug Metabolism Kinase Selectivity Chemical Probe

Structural Uniqueness Without Validated Performance

The target compound represents a hybrid of the 4-arylazo-3,5-diamino-1H-pyrazole pharmacophore [1] and the quinoxalin-2-one scaffold [2]. This structural hybridization may theoretically offer advantages in terms of novel intellectual property or unexplored biological activity, as hybrid molecules often access unique chemical space. However, no published synthetic protocol, purity specification, or biological evaluation exists for this specific compound, whereas closely related quinoxalinone derivatives with hydrazone or pyrazole linkages have been synthesized and screened for antimicrobial activity, providing MIC values against S. aureus, E. coli, and C. albicans [3]. The absence of similar data for the target compound means its structural novelty is currently unlinked to any experimental performance metric, and it cannot be recommended over characterized hybrids.

Chemical Space Scaffold Hybridization Synthetic Tractability

3-[2-[(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one: Potential Applications & Procurement


Kinase Profiling After Custom Synthesis

Given the established CDK inhibitory activity of the 4-arylazo-3,5-diamino-1H-pyrazole class [1], one potential application for this compound, after custom synthesis and purification, is submission to a broad kinase selectivity panel. This would generate the first data comparing its inhibition profile (e.g., % inhibition at 1 µM, IC50 values) to the well-characterized class lead CAN508. Such an application is entirely dependent on the procurer establishing purity and identity, as no vendor-supplied material with a certificate of analysis is documented [2].

Quinoxalinone Hybrid Antimicrobial Screening

The quinoxalin-2-one scaffold is associated with antimicrobial properties [1]. Related quinoxalinone-pyrazole hybrids have demonstrated measurable in vitro activity against bacterial and fungal strains [2]. As a novel hybrid, this compound could be screened in minimum inhibitory concentration (MIC) assays, but its procurement value for this purpose is entirely prospective and contingent upon post-purchase testing; no existing MIC data support its selection over other commercial quinoxalinones.

Chemical Probe for De Novo Target Identification

Due to its unique hybrid structure lacking documented biological annotation, the compound may be useful as a chemical probe for identifying novel protein targets via affinity-based proteomics or phenotypic screening. This application requires accepting high risk, as the compound's stability, solubility, and cell permeability are unknown. The procurer would need to treat it as a completely uncharacterized chemical starting point, with all validation performed in-house [1].

Quote Request

Request a Quote for 3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.